An In-depth Technical Guide to 4-Piperidinopiperidine (CAS 4897-50-1): A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-Piperidinopiperidine (CAS 4897-50-1): A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the 4-Piperidinopiperidine Core
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundational elements in the design of novel therapeutics. 4-Piperidinopiperidine (also known as 1,4'-Bipiperidine), registered under CAS number 4897-50-1, is a prime example of such a "privileged scaffold".[1] This bifunctional heterocyclic compound, featuring two interconnected piperidine rings, offers a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties.[2] Its true value lies not in any intrinsic biological activity, but in its role as a versatile and conformationally constrained building block.[1] This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by appending various pharmacophores, ultimately leading to compounds with high affinity and selectivity for a range of biological targets.[1] This guide provides an in-depth technical overview of 4-piperidinopiperidine, tailored for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, applications, and the underlying chemical principles that make it a cornerstone in the development of next-generation pharmaceuticals.
Physicochemical and Structural Characteristics
4-Piperidinopiperidine typically presents as a white to pale yellow or light pink crystalline solid or powder.[2][3][4] The presence of two basic nitrogen atoms and a compact bicyclic structure dictates its physical and chemical behavior. A comprehensive summary of its key properties is provided in Table 1.
Table 1: Physicochemical Properties of 4-Piperidinopiperidine
| Property | Value | Source(s) |
| CAS Number | 4897-50-1 | [2][3][5] |
| Molecular Formula | C₁₀H₂₀N₂ | [2][3] |
| Molecular Weight | 168.28 g/mol | [2][3] |
| Appearance | White to pale yellow/light pink crystalline powder/solid | [2][3][4] |
| Melting Point | 63-67 °C (lit.) | [2][3][5][6] |
| Boiling Point | ~287.25°C (rough estimate) | [5] |
| Density | ~0.9725 (rough estimate) | [3][5] |
| pKa | ~10.31 ± 0.10 (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol. Does not mix well with water. | [3][5][7] |
| InChI Key | QDVBKXJMLILLLB-UHFFFAOYSA-N | [5] |
| SMILES | C1CCN(CC1)C2CCNCC2 | [8] |
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-piperidinopiperidine. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In ¹H NMR, the spectra would show characteristic signals for the protons on both piperidine rings. Similarly, the ¹³C NMR spectrum provides key information about the carbon framework of the molecule.[9] Research indicates that both piperidine rings typically adopt a stable chair conformation.[1]
Synthesis and Reactivity: A Practical Approach
The synthesis of 4-piperidinopiperidine is most commonly and efficiently achieved through reductive amination. This well-established methodology offers the advantages of readily available starting materials and mild reaction conditions.[1] A frequently employed route involves the reaction of a protected 4-piperidone derivative with piperidine, followed by deprotection.
Core Synthetic Pathway: Reductive Amination
The most prevalent synthetic strategy involves the reductive amination of 1-tert-butoxycarbonyl (Boc)-4-piperidone with piperidine, followed by the removal of the Boc protecting group. The Boc group is crucial as it prevents unwanted side reactions at the nitrogen of the 4-piperidone ring, such as N-alkylation, during the reductive amination process.[1]
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 4-Piperidinopiperidine.
Detailed Experimental Protocol
The following is a representative, step-by-step protocol for the synthesis of 4-piperidinopiperidine based on literature procedures:[5][10]
Step 1: Reductive Amination
-
To a solution of 1-tert-butoxycarbonyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane, add piperidine (approximately 1.2 equivalents).
-
Follow this with the addition of a mild reducing agent, sodium triacetoxyborohydride (approximately 1.2 equivalents), and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for several hours (typically 16 hours) until completion, which can be monitored by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-4-piperidinopiperidine.
Step 2: Deprotection
-
Dissolve the crude product from Step 1 in methanol.
-
Add concentrated hydrochloric acid and stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours (typically 12 hours) to effect the removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a strong base, such as 48% aqueous sodium hydroxide, to deprotonate the amine.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-piperidinopiperidine as a solid. The product can be further purified by recrystallization or chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, bicyclic nature of the 4-piperidinopiperidine scaffold serves as an excellent anchor for orienting pharmacophoric groups in three-dimensional space, which is critical for effective interaction with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]
Central Nervous System (CNS) Agents
The 4-piperidinopiperidine core is particularly prevalent in the development of agents targeting the central nervous system.[1][2] Its derivatives have been explored for the treatment of a variety of neurological and psychiatric conditions.[1]
-
Opioid Receptors: The scaffold has been used to synthesize compounds that interact with opioid receptors, with the aim of developing novel analgesics.[1]
-
Histamine H3 Receptors: Certain derivatives have been identified as potent histamine H3 receptor antagonists, a target for cognitive disorders and other CNS conditions.[1][5]
-
Sigma Receptors: The piperidine/piperazine motif, of which 4-piperidinopiperidine is a key example, has been instrumental in discovering high-affinity ligands for the Sigma-1 receptor (S1R), a target implicated in various neurological diseases.[11]
Other Therapeutic Areas
The utility of this scaffold extends beyond CNS applications:
-
Anticancer Agents: It has been used as a reactant for the synthesis of water-soluble N-mustards with potential anticancer activity.[5][12]
-
Antitubercular Drugs: The scaffold is a building block in the synthesis of novel compounds with activity against tuberculosis.[5][12]
-
CCR5 Receptor Antagonists: In the field of antiviral research, replacement of flexible chains with heterocyclic systems like those derived from 4-piperidinopiperidine has led to potent CCR5 antagonists with anti-HIV-1 activity.[13]
-
Vasopressin Receptor Antagonists: It is a key intermediate in the synthesis of antagonists for the vasopressin V1b receptor.[5][12]
-
Multidrug Resistance (MDR) Modulators: The scaffold has been incorporated into molecules designed to modulate multidrug resistance in cancer cells.[5][12]
The role of 4-piperidinopiperidine as a versatile building block in these diverse therapeutic areas is illustrated below:
Caption: Therapeutic applications stemming from the 4-piperidinopiperidine scaffold.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of 4-piperidinopiperidine are essential for laboratory safety. It is considered a hazardous substance.[7]
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][14][15] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][14][15] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or chemical goggles, protective gloves, lab coat. Use a dust mask (e.g., N95) if generating dust. | [7][15] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling. | [7][14][15] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at -20°C or ≤ -4°C for long-term stability. Store away from incompatible materials such as strong oxidizing agents and strong acids. | [2][5][12][14] |
| Incompatibility | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [7][14] |
Accidental ingestion may be harmful.[7] Exposure to piperidines can lead to increased blood pressure and heart rate, nausea, and other adverse effects.[7] It is crucial to consult the full Safety Data Sheet (SDS) before use.[7][14][15][16]
Conclusion
4-Piperidinopiperidine is more than just a chemical intermediate; it is a strategically important tool in the arsenal of the medicinal chemist. Its rigid bicyclic structure provides a reliable platform for the spatial arrangement of pharmacophores, while its synthetic accessibility allows for the rapid generation of diverse compound libraries. From CNS disorders to infectious diseases and oncology, the 4-piperidinopiperidine scaffold continues to demonstrate its value in the quest for novel and more effective therapeutics. As drug discovery moves towards increasingly complex and specific biological targets, the demand for such versatile and well-characterized building blocks will undoubtedly continue to grow.
References
-
Pharmaffiliates. 4-Piperidinopiperidine | CAS No : 4897-50-1. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
Wikipedia. 4-Piperidone. [Link]
-
SpectraBase. 4-Piperidinopiperidine - Optional[1H NMR] - Chemical Shifts. [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]
-
NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
-
SpectraBase. Piperidine. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
Bioorganic & Medicinal Chemistry Letters. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. [Link]
-
PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rvrlabs.com [rvrlabs.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Piperidinopiperidine | 4897-50-1 [chemicalbook.com]
- 6. 4-Piperidinopiperidine | 4897-50-1 | TCI AMERICA [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1,4’-Bipiperidine | CAS 4897-50-1 | LGC Standards [lgcstandards.com]
- 9. 4-Piperidinopiperidine(4897-50-1) 13C NMR [m.chemicalbook.com]
- 10. 4-Piperidinopiperidine synthesis - chemicalbook [chemicalbook.com]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. chemicalbook.com [chemicalbook.com]
